molecular formula C18H21NO2S B2864699 N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252901-55-5

N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2864699
CAS No.: 1252901-55-5
M. Wt: 315.43
InChI Key: AGDJLUYOZQFIEI-UHFFFAOYSA-N
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Description

N-[(4-Ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a partially saturated benzothiophene core (4,5,6,7-tetrahydro-1-benzothiophene) substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with a (4-ethoxyphenyl)methyl moiety. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the ethoxyphenyl group and hydrogen-bonding capacity via the carboxamide .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-21-15-9-7-13(8-10-15)12-19-18(20)17-11-14-5-3-4-6-16(14)22-17/h7-11H,2-6,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDJLUYOZQFIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-ethoxybenzylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by modulating the activity of certain enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide derivatives. Key structural variations among analogs include substitutions on the benzothiophene core, modifications to the carboxamide side chain, and alterations to the aromatic or aliphatic substituents. Below is a detailed comparison:

Substituent Variations on the Aromatic Ring

  • N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Features a 4-methoxyphenyl group instead of 4-ethoxyphenyl. Additional phenylacetyl amino group at the 3-position may influence binding interactions .
  • 2-{[(E)-(4-Phenylmethoxyphenyl)methylidene]amino}-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Substituted with a 4-phenylmethoxyphenyl group, introducing a bulkier aromatic system. The cyclohexylamide substituent may enhance lipophilicity and membrane permeability .

Modifications to the Amide Side Chain

  • N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (): Replaces the (4-ethoxyphenyl)methyl group with a 2-hydroxyethyl chain.
  • N-(2-Methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Incorporates a trimethoxybenzoyl group, which may enhance π-π stacking interactions in receptor binding .

Physicochemical and Pharmacological Implications

Physicochemical Properties

  • Lipophilicity : Ethoxy groups (logP ~1.6) confer higher lipophilicity than methoxy (logP ~1.0), influencing membrane permeability and bioavailability .
  • Hydrogen Bonding : Carboxamide groups enable hydrogen bonding, critical for target engagement (e.g., enzyme active sites) .

Pharmacological Potential

  • Antimicrobial Activity : Analogs with electron-rich aromatic substituents (e.g., methoxy, methyl) show enhanced activity against bacteria and fungi .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[(4-Ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide 4,5,6,7-Tetrahydro-1-benzothiophene 2-Carboxamide, (4-ethoxyphenyl)methyl Not reported Target Compound
N-(4-Methoxyphenyl)-2-[(phenylacetyl)amino]-... () Same 4-Methoxyphenyl, phenylacetyl amino Not reported
Compound (I) () Same 4-Methoxyphenyl, methylphenyl Antibacterial, Antifungal
Etazene () Benzimidazole 4-Ethoxyphenylmethyl Psychoactive

Table 2: Impact of Substituents on Properties

Substituent Effect on Lipophilicity Effect on Solubility Potential Pharmacological Role
4-Ethoxyphenylmethyl High Moderate CNS modulation, Antimicrobial
4-Methoxyphenyl Moderate High Antimicrobial
2-Hydroxyethyl Low High Improved bioavailability

Biological Activity

N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activity. The molecular formula is C16H19N1O2SC_{16}H_{19}N_{1}O_{2}S, with a molecular weight of 299.39 g/mol. The structural characteristics contribute to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives. In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The IC50 values for these compounds ranged from 1.81 to 9.73 μM, indicating moderate to strong activity against these cell lines .

Cell LineIC50 Value (μM)
A5491.81 - 9.73
HeLa1.81 - 9.73
MCF-71.81 - 9.73
Du-1451.81 - 9.73

Anti-inflammatory Effects

Benzothiophene derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These compounds have shown promise in reducing inflammation in various models, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, this compound has been tested for antimicrobial effects against a range of pathogens. Preliminary results indicate that these derivatives possess significant antibacterial and antifungal activities, making them candidates for further development in infectious disease treatment .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzymatic Inhibition : Compounds like this compound can inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : These compounds may also act as modulators of various receptors involved in pain and inflammation pathways.

Case Studies

A notable study investigated the effects of benzothiophene derivatives on tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. This suggests that the compound may enhance the efficacy of existing treatments while potentially reducing side effects associated with conventional therapies .

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